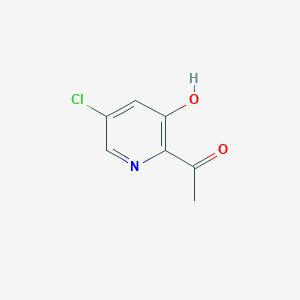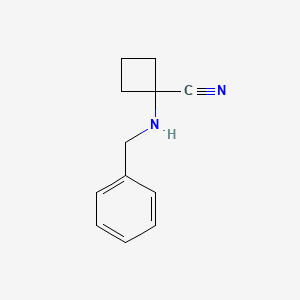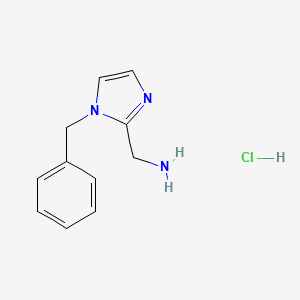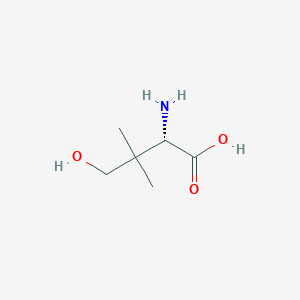
1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H6ClNO2 It is characterized by the presence of a chloro group and a hydroxyl group attached to a pyridine ring, along with an ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone typically involves the chlorination of 3-hydroxypyridine followed by acetylation. One common method includes the reaction of 3-hydroxypyridine with thionyl chloride to introduce the chloro group, followed by the reaction with acetic anhydride to form the ethanone moiety .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反应分析
Types of Reactions: 1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 3-hydroxypyridin-2-yl ethanone.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted pyridines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学研究应用
1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
作用机制
The mechanism of action of 1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The chloro and hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses .
相似化合物的比较
1-(3-Hydroxypyridin-2-yl)ethanone: Lacks the chloro group, resulting in different chemical reactivity and biological activity.
1-(2-Hydroxypyridin-3-yl)ethanone: Similar structure but with the hydroxyl group in a different position, leading to variations in chemical properties.
1-(3-Chloro-5-hydroxypyridin-2-yl)ethanone:
Uniqueness: 1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone is unique due to the specific positioning of the chloro and hydroxyl groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
属性
分子式 |
C7H6ClNO2 |
|---|---|
分子量 |
171.58 g/mol |
IUPAC 名称 |
1-(5-chloro-3-hydroxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)7-6(11)2-5(8)3-9-7/h2-3,11H,1H3 |
InChI 键 |
MSDUZJFEKUBWGB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=C(C=N1)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-5-methyl-2-phenyl-1H,2H-imidazo[1,2-a]quinoline](/img/structure/B11748139.png)
![3-methoxy-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11748146.png)
![(3-methoxypropyl)({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748150.png)
![N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11748152.png)

![1-Boranyl-4-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B11748161.png)
![(2R)-5-amino-2-{[(1R)-1-carboxyethyl]amino}pentanoic acid](/img/structure/B11748179.png)


![1,3-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine](/img/structure/B11748198.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748204.png)

![(Z)-N-[(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methylidene]hydroxylamine](/img/structure/B11748215.png)

